

6-(2-Methoxyphenyl)nicotinic acid CAS number and structure

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Compound of Interest

Compound Name: 6-(2-Methoxyphenyl)nicotinic acid

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An In-Depth Technical Guide to **6-(2-Methoxyphenyl)nicotinic Acid**: Synthesis, Properties, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of **6-(2-Methoxyphenyl)nicotinic acid**, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We delve into its fundamental physicochemical properties, provide an expert-driven perspective on its synthetic routes, particularly via palladium-catalyzed cross-coupling, and explore its applications as a scaffold for developing novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their discovery programs.

Core Molecular Identity and Physicochemical Profile

6-(2-Methoxyphenyl)nicotinic acid is a bi-aryl compound featuring a pyridine-3-carboxylic acid (nicotinic acid) core linked to a 2-methoxyphenyl group at the 6-position. This specific arrangement of functional groups—a hydrogen bond donor/acceptor (carboxylic acid), a basic nitrogen atom (pyridine), and a lipophilic, sterically influential methoxy group—makes it a versatile scaffold in rational drug design.

Chemical Structure:

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Figure 1. Skeletal structure of **6-(2-Methoxyphenyl)nicotinic acid**.

Key Identifiers and Properties:

The fundamental properties of this molecule are summarized in the table below. While experimental data for this specific compound is not widely published, these values are derived from computational models and data from analogous structures, providing a reliable baseline for experimental design.

Property	Value	Source(s)
CAS Number	887976-03-6	[1] [2] [3] [4]
Molecular Formula	C ₁₃ H ₁₁ NO ₃	[1] [4]
Molecular Weight	229.23 g/mol	[4]
IUPAC Name	6-(2-methoxyphenyl)pyridine-3-carboxylic acid	-
Synonyms	6-(2-Methoxyphenyl)-nicotinic acid	[1]
Appearance	Expected to be an off-white to white solid	Inferred
Topological Polar Surface Area	59.4 Å ²	[3]
Rotatable Bond Count	3	[3]
Hydrogen Bond Acceptors	4	[3]
Hydrogen Bond Donors	1	-
Storage Conditions	Sealed in dry, room temperature	[4]

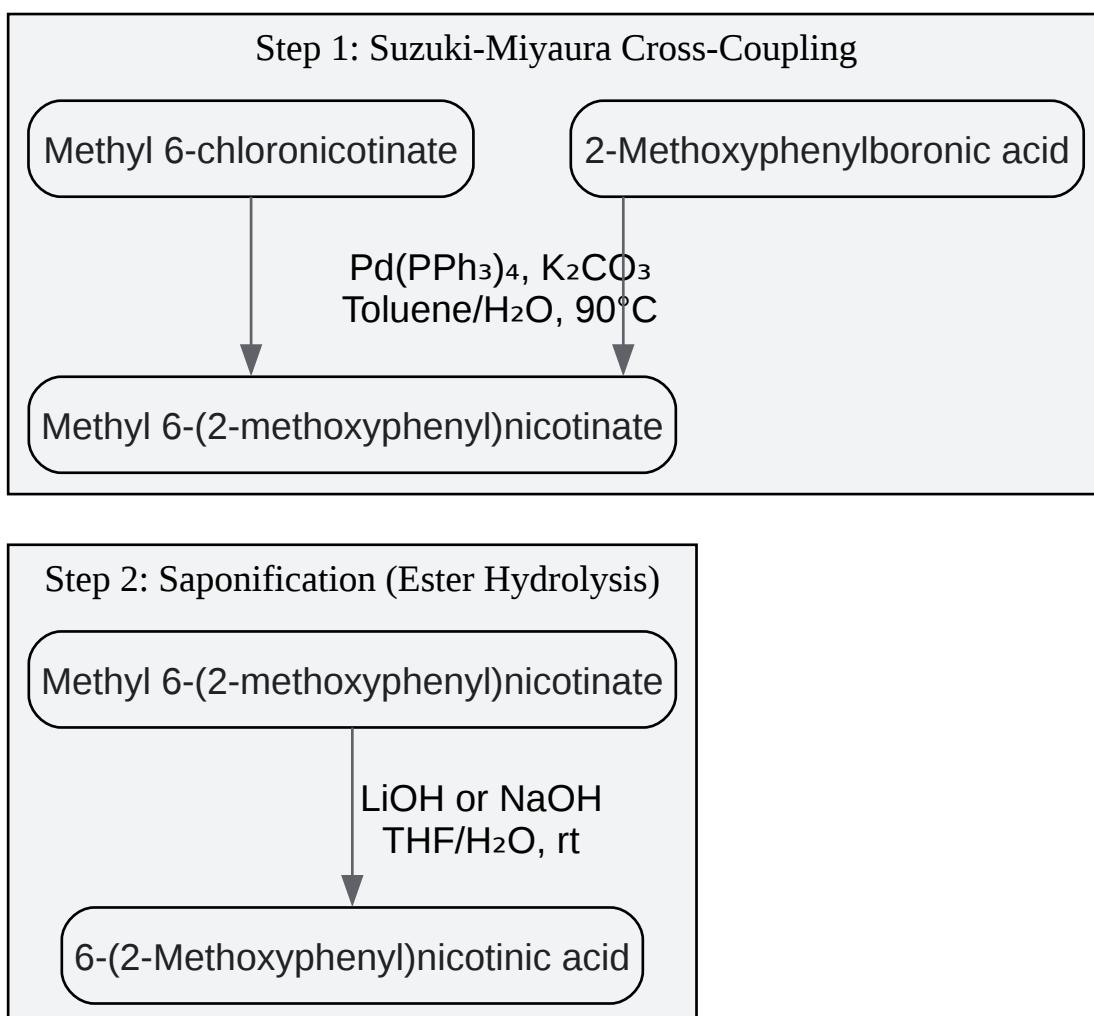
Synthesis and Manufacturing: A Mechanistic Perspective

The construction of the C-C bond between the pyridine and phenyl rings is the critical step in synthesizing **6-(2-Methoxyphenyl)nicotinic acid**. The Suzuki-Miyaura cross-coupling reaction is the industry-standard methodology for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required building blocks.^{[5][6]}

Recommended Synthetic Workflow: Suzuki-Miyaura Coupling

The most logical and field-proven approach involves coupling a 6-halonicotinic acid derivative with 2-methoxyphenylboronic acid. The choice of a methyl ester as a protecting group for the carboxylic acid is strategic; it prevents potential side reactions with the basic conditions of the coupling and is easily hydrolyzed in a subsequent step.

Below is a diagram illustrating this efficient, two-step synthetic workflow.



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Caption: A robust two-step synthesis for **6-(2-Methoxyphenyl)nicotinic acid**.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes rationale and checkpoints to ensure success.

PART A: Suzuki-Miyaura Cross-Coupling

- Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 6-chloronicotinate (1.0 eq) and 2-Methoxyphenylboronic acid (1.2 eq).

- Expertise & Experience: Using a slight excess of the boronic acid ensures complete consumption of the more valuable halogenated starting material.
- Catalyst and Base Addition: Add Potassium Carbonate (K_2CO_3) (3.0 eq) as the base, followed by the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [$Pd(PPh_3)_4$] (0.05 eq).
- Trustworthiness: $Pd(PPh_3)_4$ is a reliable, albeit air-sensitive, catalyst for this type of coupling. The base is crucial for activating the boronic acid to facilitate transmetalation.^[5]
- Solvent and Degassing: Purge the flask with argon or nitrogen. Add a degassed 3:1 mixture of Toluene and Water.
- Causality: Degassing is critical to remove oxygen, which can oxidize the $Pd(0)$ catalyst and deactivate it. The biphasic solvent system is standard for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.
- Reaction Execution: Heat the mixture to 90-100°C with vigorous stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (Methyl 6-chloronicotinate) is consumed.
- Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The crude product, Methyl 6-(2-methoxyphenyl)nicotinate, can be purified by flash column chromatography on silica gel.

PART B: Saponification (Ester Hydrolysis)

- Hydrolysis Setup: Dissolve the purified methyl ester from Part A in a mixture of Tetrahydrofuran (THF) and water (e.g., 4:1).
- Base Addition: Add an aqueous solution of Lithium Hydroxide ($LiOH$) or Sodium Hydroxide ($NaOH$) (2.0-3.0 eq) dropwise at room temperature.
 - Expertise & Experience: $LiOH$ is often preferred for its high reactivity and lower tendency to cause side reactions compared to $NaOH$ in some substrates.

- Reaction Execution: Stir the mixture at room temperature for 2-6 hours. Monitor the disappearance of the starting ester by TLC.
- Acidification and Isolation: Once the reaction is complete, carefully acidify the mixture to pH 3-4 with 1M Hydrochloric Acid (HCl). The product, **6-(2-Methoxyphenyl)nicotinic acid**, will precipitate out of the solution.
 - Trustworthiness: The carboxylic acid is soluble in its carboxylate salt form under basic conditions. Acidification protonates the carboxylate, causing the neutral, less soluble acid to precipitate, which is a key purification step.
- Final Purification: Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under high vacuum to yield the final product.

Applications in Research and Drug Development

While **6-(2-Methoxyphenyl)nicotinic acid** is not typically an active pharmaceutical ingredient (API) itself, it serves as a high-value intermediate and structural motif in drug discovery. The nicotinic acid core is a well-established pharmacophore with a privileged structure status.^[7]

3.1. Role as a Molecular Scaffold

- Anti-Inflammatory Agents: Nicotinic acid derivatives are widely explored as scaffolds for developing novel non-steroidal anti-inflammatory drugs (NSAIDs).^[7] The carboxylic acid can mimic the acidic moiety of traditional NSAIDs, while the bi-aryl structure allows for tuning of selectivity for enzymes like COX-1 and COX-2.
- Lipid-Modifying Agents: The parent compound, nicotinic acid (Niacin), is a clinically used drug to treat dyslipidemia.^[1] Derivatives are continuously synthesized to improve potency and reduce side effects like flushing.^[1]
- Neuropharmacology: The pyridine ring is a common feature in molecules targeting the central nervous system. Derivatives of nicotinic acid have been investigated for modulating nicotinic receptors, which are implicated in cognitive function and neurodegenerative diseases.^[8]

- Fungicides and Agrochemicals: Nicotinamide derivatives, closely related structures, have been successfully developed as succinate dehydrogenase inhibitors (SDHIs) for agricultural use.^[9]

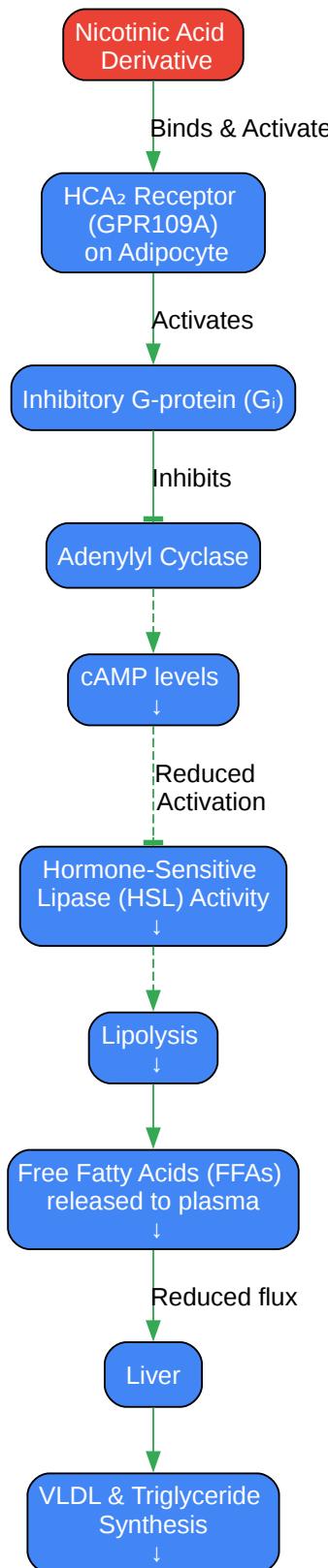
3.2. The Structural Significance of the 2-Methoxyphenyl Group

The presence of the 2-methoxyphenyl group is not arbitrary. Its introduction onto the nicotinic acid scaffold serves several key purposes in drug design:

- Conformational Locking: The methoxy group at the ortho position creates steric hindrance that restricts the rotation around the C-C bond connecting the two rings. This "locks" the molecule into a preferred conformation, which can lead to higher binding affinity and selectivity for a biological target.
- Modulation of Lipophilicity: The methoxy group increases the lipophilicity of the molecule compared to an unsubstituted phenyl ring, which can enhance membrane permeability and affect the pharmacokinetic profile (ADME properties).
- Metabolic Blocking: The methoxy group can serve as a metabolic blocker, preventing enzymatic hydroxylation at that position, which can increase the metabolic stability and half-life of a potential drug candidate.

Anticipated Biological Activity and Mechanism of Action

Any biological activity of **6-(2-Methoxyphenyl)nicotinic acid** or its downstream derivatives would likely be influenced by the well-understood pharmacology of the nicotinic acid core. The primary target for nicotinic acid's lipid-modifying effects is the G-protein coupled receptor, Hydroxycarboxylic Acid Receptor 2 (HCA₂), also known as GPR109A.



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Caption: The canonical signaling pathway for nicotinic acid's anti-lipolytic effect.

Mechanism Explained:

- Receptor Binding: Nicotinic acid binds to the HCA₂ receptor on the surface of fat cells (adipocytes).[1]
- G-Protein Activation: This binding activates an inhibitory G-protein (G_i).
- Inhibition of Adenylyl Cyclase: The activated G_i protein inhibits the enzyme adenylyl cyclase.
- Reduction in cAMP: This leads to a decrease in intracellular levels of cyclic AMP (cAMP).
- Decreased Lipolysis: Lower cAMP levels reduce the activity of hormone-sensitive lipase, a key enzyme responsible for breaking down triglycerides into free fatty acids (FFAs).
- Lower Plasma FFAs: The reduced release of FFAs from adipose tissue results in a lower flux of FFAs to the liver.
- Reduced VLDL Synthesis: Since FFAs are a primary substrate for the liver's synthesis of triglycerides and Very-Low-Density Lipoprotein (VLDL), their reduced availability leads to decreased VLDL production and, consequently, lower plasma triglyceride and LDL cholesterol levels.[1]

Safety, Handling, and Storage

As a laboratory chemical, **6-(2-Methoxyphenyl)nicotinic acid** should be handled with appropriate care. The following information is based on safety data for structurally similar nicotinic acid derivatives.[10][11]

GHS Hazard Classification (Anticipated):

- Skin Irritation (Category 2)[10]
- Serious Eye Irritation (Category 2A)[10][12]
- Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System[10]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[[10](#)]
- P264: Wash skin thoroughly after handling.[[10](#)]
- P280: Wear protective gloves/eye protection/face protection.[[10](#)][[12](#)]
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.[[10](#)]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[[10](#)][[12](#)]

Handling and Storage:

- Use only in a well-ventilated area, preferably within a chemical fume hood.
- Store in a tightly closed container in a dry, cool place.[[4](#)]
- Avoid contact with strong oxidizing agents.

Conclusion

6-(2-Methoxyphenyl)nicotinic acid (CAS: 887976-03-6) is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its synthesis is achievable through robust and scalable methods like the Suzuki coupling. The strategic combination of the proven nicotinic acid pharmacophore with a conformationally-restricting 2-methoxyphenyl group provides a rich scaffold for generating new chemical entities with potentially superior efficacy, selectivity, and pharmacokinetic properties. This guide has provided the foundational knowledge for scientists to confidently incorporate this valuable building block into their research and development pipelines.

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